molecular formula C13H15FO4 B1325850 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-39-5

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1325850
M. Wt: 254.25 g/mol
InChI Key: MXTSFUPKZCZJHR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical with the molecular formula C7H8BFO3 . It is used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxyphenylboronic acid is represented by the SMILES string B(C1=C(C=CC(=C1)F)OC)(O)O . The InChI representation is InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

This compound is a reactant in various chemical reactions. For instance, it’s used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-2-methoxyphenylboronic acid is 169.95 g/mol . It’s a solid at room temperature .

Scientific Research Applications

Synthesis and Radioligand Development

A study by Vos and Slegers (1994) discusses the synthesis of a compound closely related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. This compound was developed as a potential radioligand for the GABA receptor in the brain. The synthesis involved O-methylation and a Schiff reaction, indicating its potential application in radiopharmaceuticals (Vos & Slegers, 1994).

Chemical Synthesis and Reactions

Pimenova et al. (2003) explored the synthesis and reactions of a derivative of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. The study focused on reactions with aniline and o-phenylenediamine, highlighting the compound's versatility in organic synthesis (Pimenova et al., 2003).

Intermediate in Herbicide Synthesis

Zhou Yu (2002) investigated the synthesis of a related compound as an intermediate in herbicide production. This study illustrates the potential agricultural applications of derivatives of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid (Zhou Yu, 2002).

Potential in Nonsteroidal Anti-inflammatory Drugs

Tamura et al. (1981) synthesized derivatives of this compound for potential use in nonsteroidal anti-inflammatory drugs. Their research demonstrates the compound's relevance in medicinal chemistry (Tamura et al., 1981).

Alzheimer's Disease Research

Kepe et al. (2006) used a similar compound for imaging serotonin 1A receptors in Alzheimer's disease patients. This study highlights its potential application in neuroscience and Alzheimer's research (Kepe et al., 2006).

Metabolic and Endocrine Studies

Whitehead et al. (2021) identified a derivative as a metabolite in brown and beige adipose tissue, indicating its role in metabolic and endocrine studies (Whitehead et al., 2021).

Fluorescence Studies

Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid, suggesting its utility in fluorescence studies and chemical analysis (Geethanjali et al., 2015).

Safety And Hazards

This compound is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and using only in well-ventilated areas .

properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)10-7-9(14)3-4-12(10)18-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTSFUPKZCZJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=C(C=CC(=C1)F)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001209714
Record name 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid

CAS RN

951885-39-5
Record name 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001209714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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